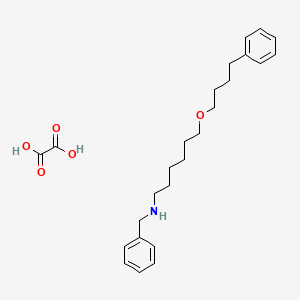

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate

Description

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate (CAS: 1070788-08-7) is a secondary amine derivative with a molecular weight of 339.51 (free base) and a molecular formula of C23H33NO·C2H2O4 (oxalate salt). It features a benzyl group attached to a hexan-1-amine backbone substituted with a 4-phenylbutoxy chain. The compound is a viscous, wine-red to light-yellow liquid in its free base form and is commonly used as a hydrochloride or oxalate salt for stability and solubility .

Properties

IUPAC Name |

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO.C2H2O4/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;3-1(4)2(5)6/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKOQFRWKBKVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070788-08-7 | |

| Record name | [6-(4-phenylbutoxy)hexyl]benzylamine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate can be synthesized through a multi-step organic synthesis process. One common method involves the initial synthesis of N-benzyl-6-aminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out at specific temperatures to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The phenyl and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Physicochemical Properties :

- Density : 0.979 g/cm³

- Boiling Point : 467.24°C (free base)

- Storage : Requires protection from light and moisture at room temperature .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules below:

Structural Analogues with 4-Phenylbutoxy Moieties

Key Findings :

- Psora-4 and PAP-1 are potent Kv1.3 blockers but lack the hexanamine-benzyl structure of the target compound, which may confer distinct pharmacokinetic properties .

- The benzyl group in the target compound enhances its utility as a synthetic intermediate for Salmeterol, unlike Psora-4/PAP-1, which are direct therapeutics .

Amine Derivatives with Varied Substituents

Key Findings :

Key Findings :

- The benzyl group in the target compound is essential for binding in Salmeterol’s final structure, unlike non-benzylated intermediates .

- Brominated analogues may introduce undesired reactivity or toxicity, limiting their use in drug synthesis .

Biological Activity

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate is a compound with significant potential in pharmacological research, particularly due to its structural properties and biological activities. Its molecular formula is with a molecular weight of 429.55 g/mol. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition, receptor activity, and potential therapeutic applications.

Pharmacological Properties

This compound is noted for its diverse biological activities:

- Enzyme Interactions : The compound exhibits interactions with specific enzymes, which may influence metabolic pathways. Research indicates that it can act as a substrate or inhibitor for various enzymes, potentially modulating their activity in physiological processes.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular signaling pathways. This receptor interaction could have implications for drug development, particularly in targeting conditions such as asthma and other respiratory diseases where receptor modulation is crucial .

- Toxicological Profile : The compound is classified under the GHS hazard class as an irritant, indicating the need for careful handling in laboratory settings. Understanding its toxicological profile is essential for evaluating safety in potential therapeutic applications .

Case Study 1: Respiratory Applications

A study focusing on the synthesis of salmeterol, a medication used for asthma treatment, highlighted the role of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine as an intermediate. The findings emphasized its importance in developing effective bronchodilators and its potential to enhance therapeutic efficacy while minimizing side effects .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it was found to reduce the activity of lipoxygenase, an enzyme implicated in asthma and allergic responses. This inhibition suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Enzyme Interaction | Receptor Binding | Therapeutic Use |

|---|---|---|---|

| This compound | Moderate | Yes | Potential bronchodilator |

| Salmeterol | High | Yes | Asthma treatment |

| Other benzyl derivatives | Variable | Limited | Various (anti-inflammatory, analgesic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.